molecular formula C10H21NO4S2 B2411165 3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine CAS No. 1797870-44-0

3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine

Cat. No. B2411165
CAS RN: 1797870-44-0
M. Wt: 283.4
InChI Key: IJAIUVFARHDFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidine is a four-membered polar heterocycle including a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability . This makes azetidine a challenging molecule in its chemical synthesis and biosynthesis .


Molecular Structure Analysis

Azetidine is a four-membered polar heterocycle including a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability .


Physical And Chemical Properties Analysis

Azetidine is a four-membered polar heterocycle including a basic secondary amine . It is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability .

Scientific Research Applications

Natural Product Synthesis

Overview: ISA’s unique structure inspires the synthesis of complex natural products.

Applications:

Photophysics and Photochemistry

Overview: ISA’s electronic properties make it relevant in photophysics and photochemistry.

Applications:

Future Directions

The biosynthetic mechanisms of naturally occurring azetidines are poorly understood . Only some of them have been intensively investigated and few reviews have been published for the summarization of azetidine biosynthesis . More research is needed in this area.

properties

IUPAC Name

3-(2-methylpropylsulfonyl)-1-propan-2-ylsulfonylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4S2/c1-8(2)7-16(12,13)10-5-11(6-10)17(14,15)9(3)4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAIUVFARHDFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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